molecular formula C13H19N B1589318 2-Amino-5,6-diethylindane CAS No. 312753-70-1

2-Amino-5,6-diethylindane

Cat. No. B1589318
M. Wt: 189.3 g/mol
InChI Key: KGVIJLMNQNSQHB-UHFFFAOYSA-N
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Description

2-Amino-5,6-diethylindane is a chemical compound with the molecular formula C13H19N . It is also known by other names such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine and 5,6-diethylindan-2-ylamine .


Molecular Structure Analysis

The molecular structure of 2-Amino-5,6-diethylindane consists of a cyclic hydrocarbon indane backbone with two ethyl groups and one amino group attached . The InChI key for this compound is KGVIJLMNQNSQHB-UHFFFAOYSA-N .

Scientific Research Applications

  • Syntheses and Anti-Inflammatory Activities of Pyrimidines

  • Synthesis and Crystal Growth of 2-Amino-5-Nitropyridine 4-Chlorobenzoic Acid

  • Carbon Capture and Storage

  • On-DNA Amide Couplings for the Synthesis of DNA Encoded Libraries

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives

  • Synthesis and Crystal Growth of 2-Amino-5-Nitropyridine 4-Chlorobenzoic Acid

  • Maximization of the Energy Capability Level in Transition Metal Complexes

  • Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution

  • Applications of Indane-1,3-Dione

Safety And Hazards

2-Amino-5,6-diethylindane is toxic by ingestion, inhalation, and skin absorption. It is also irritating to the skin and eyes . It’s important to handle this compound with appropriate safety measures.

Future Directions

2-Amino-5,6-diethylindane has been found in weight loss supplements, and there is a growing concern about its safety and legality . Future research may focus on understanding its effects and potential risks.

properties

IUPAC Name

5,6-diethyl-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-3-9-5-11-7-13(14)8-12(11)6-10(9)4-2/h5-6,13H,3-4,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVIJLMNQNSQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436533
Record name 2-amino-5,6-diethylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6-diethylindane

CAS RN

312753-70-1
Record name 1H-Inden-2-amine, 5,6-diethyl-2,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312753701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-5,6-diethylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-INDEN-2-AMINE, 5,6-DIETHYL-2,3-DIHYDRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35AK6D2XZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Beattie, D Beer, ME Bradley, I Bruce… - Bioorganic & medicinal …, 2012 - Elsevier
The synthesis of a series of indacaterol analogues in which each of the three structural regions of indacaterol are modified in a systematic manner is described. Evaluation of the affinity …
Number of citations: 30 www.sciencedirect.com

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